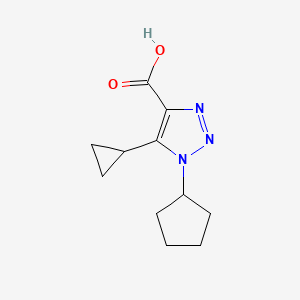
(Chloromethyl)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)cycloheptane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure The compound consists of a cycloheptane ring with a chloromethyl group (-CH2Cl) attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)cycloheptane typically involves the chloromethylation of cycloheptane. One common method is the reaction of cycloheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)cycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form cycloheptanone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cycloheptane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Cycloheptanol, cycloheptylamine, and cycloheptylthiol.
Oxidation: Cycloheptanone.
Reduction: Cycloheptane.
Aplicaciones Científicas De Investigación
(Chloromethyl)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Chloromethyl)cycloheptane involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity is exploited in the synthesis of bioactive compounds and in studying enzyme mechanisms.
Comparación Con Compuestos Similares
(Chloromethyl)cycloheptane can be compared with other chloromethyl-substituted cycloalkanes such as:
- (Chloromethyl)cyclohexane
- (Chloromethyl)cyclopentane
Uniqueness
The larger ring size of cycloheptane compared to cyclohexane and cyclopentane results in different steric and electronic properties. This affects the reactivity and stability of the compound, making it unique in its class.
Similar Compounds
- (Chloromethyl)cyclohexane
- (Chloromethyl)cyclopentane
- (Chloromethyl)cyclooctane
These compounds share similar chemical properties but differ in their ring size and resulting reactivity.
Propiedades
Fórmula molecular |
C8H15Cl |
|---|---|
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
chloromethylcycloheptane |
InChI |
InChI=1S/C8H15Cl/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 |
Clave InChI |
JAXTWASTBIYALB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)



![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)

![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)





![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
